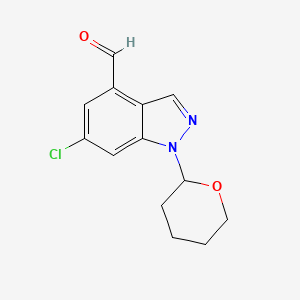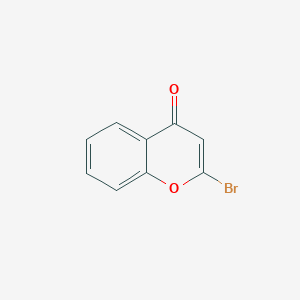
3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole: is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine: In medicine, research is ongoing to explore its potential as an anticancer agent. The compound’s ability to interfere with specific cellular pathways may lead to the development of new cancer therapies.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis.
類似化合物との比較
- 3-Chloro-5-(2,4-dichlorobenzylthio)-1,2,4-thiadiazole
- 3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole
Comparison: Compared to its analogs, 3-Chloro-5-(2,4-dichlorobenzylsulfinyl)-1,2,4-thiadiazole exhibits unique reactivity due to the presence of the sulfinyl group. This functional group imparts distinct chemical properties, such as increased polarity and the ability to participate in specific oxidation and reduction reactions. These characteristics make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H5Cl3N2OS2 |
|---|---|
分子量 |
327.6 g/mol |
IUPAC名 |
3-chloro-5-[(2,4-dichlorophenyl)methylsulfinyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H5Cl3N2OS2/c10-6-2-1-5(7(11)3-6)4-17(15)9-13-8(12)14-16-9/h1-3H,4H2 |
InChIキー |
BQFZPPLZEQWTER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)C2=NC(=NS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl (7-azaspiro[3.5]nonan-2-yl)carbamate hydrochloride](/img/structure/B13913100.png)

![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B13913124.png)

![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)

![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)







